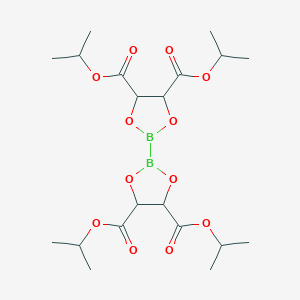

![molecular formula C28H30O10 B12089377 (1R,2S,5R,8S,9R,12S,17R,18R,21S,24R,26S,27S)-5,12-dihydroxy-2,9,26-trimethyl-3,19,23,28-tetraoxaoctacyclo[16.9.1.118,27.01,5.02,24.08,17.09,14.021,26]nonacosa-13,15-diene-4,10,22,29-tetrone CAS No. 152221-21-1](/img/structure/B12089377.png)

(1R,2S,5R,8S,9R,12S,17R,18R,21S,24R,26S,27S)-5,12-dihydroxy-2,9,26-trimethyl-3,19,23,28-tetraoxaoctacyclo[16.9.1.118,27.01,5.02,24.08,17.09,14.021,26]nonacosa-13,15-diene-4,10,22,29-tetrone

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

この複雑な化合物は、マクロサイクリックポリケチド のクラスに属します。複雑な構造は、複数の環と官能基を特徴としています。詳しく見ていきましょう。

立体化学: この化合物は、(1R,2S,5R,8S,9R,12S,17R,18R,21S,24R,26S,27S)プレフィックスで示される特定の立体化学的配置を持っています。

官能基: ヒドロキシル基(ジヒドロキシ)、カルボニル基(テトラオン)、そして興味深い13,15-ジエン部分を含んでいます。

2. 製法

合成経路:: いくつかの合成アプローチがありますが、一般的な方法の1つは、前駆体の環化です。主要なステップには、環形成とそれに続く酸化/還元反応が含まれます。研究者は、化学酵素法と化学的経路の両方を検討してきました。

反応条件::環化: 制御された条件下での分子内反応。

酸化/還元: 適切な試薬と触媒を使用する。

工業生産:: 工業規模での合成は、通常、最適化されたプロセスを含み、高収率と純度を保証します。

準備方法

Synthetic Routes:: While there are several synthetic approaches, one common method involves cyclization of a precursor. Key steps include ring formation and subsequent oxidation/reduction reactions. Researchers have explored both chemoenzymatic and chemical routes.

Reaction Conditions::Cyclization: Intramolecular reactions under controlled conditions.

Oxidation/Reduction: Employing suitable reagents and catalysts.

Industrial Production:: Industrial-scale synthesis typically involves optimized processes, ensuring high yields and purity.

化学反応の分析

反応タイプ::

酸化: 二重結合の酸化開裂。

還元: カルボニル基の還元。

置換: 官能基の修飾。

酸化: 過マンガン酸カリウム(KMnO₄)、ジョーンズ試薬。

還元: 水素化ホウ素ナトリウム(NaBH₄)、水素化リチウムアルミニウム(LiAlH₄)。

置換: 酸触媒または塩基触媒反応。

- 13,15-ジエン系の形成。

- 特定の位置でのヒドロキシル化。

4. 科学研究への応用

化学::天然物化学: 生合成と類似体の研究。

全合成: 合成化学者のための挑戦的なターゲット。

抗菌作用: 抗生物質としての可能性の調査。

抗癌活性: 選択的細胞毒性のスクリーニング。

酵素阻害: 特定の酵素を標的とする。

医薬品: 潜在的な薬物候補。

農薬: 作物保護。

科学的研究の応用

Chemistry::

Natural Product Chemistry: Studying its biosynthesis and analogs.

Total Synthesis: Challenging targets for synthetic chemists.

Antibacterial Properties: Investigating its potential as an antibiotic.

Anticancer Activity: Screening for selective cytotoxicity.

Enzyme Inhibition: Targeting specific enzymes.

Pharmaceuticals: Potential drug candidates.

Agrochemicals: Crop protection.

作用機序

この化合物は、細胞標的に作用し、代謝経路に影響を与える可能性があります。正確なメカニズムを解明するには、さらなる研究が必要です。

類似化合物との比較

独自の特徴を持つ一方で、関連するポリケチドと共通の特徴を持っています。 注目すべき類似体には、 および があります。

特性

CAS番号 |

152221-21-1 |

|---|---|

分子式 |

C28H30O10 |

分子量 |

526.5 g/mol |

IUPAC名 |

(1R,2S,5R,8S,9R,12S,17R,18R,21S,24R,26S,27S)-5,12-dihydroxy-2,9,26-trimethyl-3,19,23,28-tetraoxaoctacyclo[16.9.1.118,27.01,5.02,24.08,17.09,14.021,26]nonacosa-13,15-diene-4,10,22,29-tetrone |

InChI |

InChI=1S/C28H30O10/c1-23-10-18-25(3)28-19(23)20(31)27(38-28,35-11-16(23)21(32)36-18)15-5-4-12-8-13(29)9-17(30)24(12,2)14(15)6-7-26(28,34)22(33)37-25/h4-5,8,13-16,18-19,29,34H,6-7,9-11H2,1-3H3/t13-,14+,15-,16+,18-,19+,23-,24+,25+,26+,27-,28+/m1/s1 |

InChIキー |

JMNMXSXLYDOMTI-ZIKQACNZSA-N |

異性体SMILES |

C[C@]12C[C@@H]3[C@]4([C@]56[C@H]1C(=O)[C@](O5)([C@@H]7C=CC8=C[C@H](CC(=O)[C@@]8([C@H]7CC[C@@]6(C(=O)O4)O)C)O)OC[C@H]2C(=O)O3)C |

正規SMILES |

CC12CC3C4(C56C1C(=O)C(O5)(C7C=CC8=CC(CC(=O)C8(C7CCC6(C(=O)O4)O)C)O)OCC2C(=O)O3)C |

製品の起源 |

United States |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![(5-Bromo-1-isopropyl-1H-benzo[d]imidazol-2-yl)methanol](/img/structure/B12089305.png)

![N-[(4,6-dimethyl-2-oxopiperidin-3-yl)methyl]-3-[ethyl(oxan-4-yl)amino]-2-methyl-5-[4-(morpholin-4-ylmethyl)phenyl]benzamide;hydrochloride](/img/structure/B12089346.png)

![N-[1-(pyridin-3-yl)ethyl]cyclopentanamine](/img/structure/B12089347.png)

![1,2-Dipalmitoyl-D62-SN-glycero-3-[phospho-rac-(1-glycerol)] (sodium salt)](/img/structure/B12089355.png)

![1-Propanol, 3,3'-[(2-methylpropyl)phosphinylidene]bis-](/img/structure/B12089357.png)